molecular formula C13H16ClN3 B1310893 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine CAS No. 956397-18-5

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Cat. No. B1310893
M. Wt: 249.74 g/mol
InChI Key: AHLRDDKINAAAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a tert-butyl group at the 3-position and a 2-chlorophenyl group at the 1-position . The presence of nitrogen in the pyrazole ring and the chlorine atom in the phenyl ring could potentially influence the compound’s reactivity and interactions.


Physical And Chemical Properties Analysis

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a solid compound . Its molecular weight is 249.74 . The compound’s properties could be influenced by its molecular structure, including the presence of the pyrazole ring and the chlorine atom .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary focuses of research on this compound involves its synthesis and structural analysis. Studies have reported on the efficient synthesis methods and the unique structural properties of this compound and its derivatives. For instance, research has shown that tert-butylhydrazine hydrochloride can be used in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting the compound's utility in pyrazole protection and single-step preparation methodologies (Pollock & Cole, 2014). Further studies have delved into the crystalline structures of specific derivatives, revealing intricate hydrogen-bonding patterns and π-π stacking interactions, which are critical for understanding the compound's molecular interactions and stability (Portilla et al., 2011).

Chemical Reactivity

The chemical reactivity of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine derivatives has been another significant area of research. These studies explore how the compound reacts under various conditions, leading to the formation of new compounds with potential biological or industrial applications. For example, research into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under different agents has led to the synthesis of novel compounds with established structures based on spectral data, showcasing the versatility of this compound in synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).

Material Science and Catalysis

In material science and catalysis, the compound's derivatives have been explored for their potential use in innovative applications. For instance, pyrazolylborane Lewis pairs derived from this compound have been studied for their ability to fixate small molecules like carbon dioxide, demonstrating the compound's relevance in environmental chemistry and potential applications in CO2 sequestration technologies (Theuergarten et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Precautionary measures include avoiding ingestion and seeking immediate medical attention if the compound is swallowed .

properties

IUPAC Name

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLRDDKINAAAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426854
Record name 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

CAS RN

956397-18-5
Record name 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, 2-chlorophenylhydrazine hydrochloride (1.43 g, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) were reacted to give 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (1.30 g, 5.22 mmol, 65%). 1H NMR (300 MHz, DMSO-d6) δ 7.60 (d, 1H), 7.48-7.42 (m, 3H), 5.28 (s, 1H), 4.94 (s, 2H), 1.19 (s, 9H); LC-MS (ESI) m/z 250 (M+H)+.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.